Sabcomeline hydrochloride

概要

説明

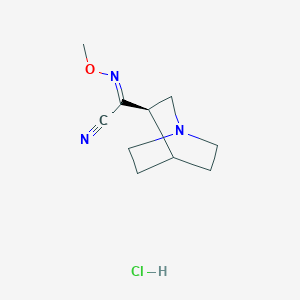

Sabcomeline Hydrochloride, also known as R-(Z)-(+)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile hydrochloride, is a potent and functionally selective muscarinic M1 receptor partial agonist. It has been studied for its potential therapeutic effects in treating cognitive deficits associated with Alzheimer’s disease and other neurological disorders .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sabcomeline Hydrochloride involves the formation of the hydrochloride salt of R-(Z)-(+)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile. The synthetic route typically includes the following steps:

- Formation of the azabicyclo[2.2.2]octane ring system.

- Introduction of the methoxyimino group.

- Formation of the acetonitrile moiety.

- Conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and recrystallization techniques .

化学反応の分析

反応の種類: サブコメリン塩酸塩は、主にメトキシイミノ基とアセトニトリル基の存在により、置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加できます .

一般的な試薬と条件:

置換反応: 通常、水酸化物イオンやアミンなどの求核剤が含まれます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では異なる官能基を持つ誘導体が生成される可能性があり、一方、酸化および還元反応は化合物の酸化状態を変更することができます .

4. 科学研究の用途

サブコメリン塩酸塩は、さまざまな分野における潜在的な治療用途について広く研究されてきました。

化学: ムスカリン受容体との相互作用とリガンド結合を研究するためのモデル化合物として使用されます。

生物学: 動物モデルにおける認知機能と記憶力の向上に対する効果について調査されました。

医学: アルツハイマー病、統合失調症、重度のうつ病の潜在的な治療法として検討されています。

科学的研究の応用

Sabcomeline hydrochloride is a chemical compound that functions as a selective partial agonist of the muscarinic M1 receptor . It has a molecular formula of and a molar mass of approximately 193.25 g/mol. It is also known as Memric and SB-202026.

Note: This compound is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Scientific Research Applications

This compound has been explored for potential applications in treating Alzheimer's disease because of its selective action on muscarinic receptors. Its ability to enhance cognitive function makes it a candidate for further research in neurodegenerative disorders where cholinergic signaling is impaired. Studies indicate that this compound interacts specifically with muscarinic M1 receptors, which are implicated in cognitive processes. Research has shown that it can effectively modulate receptor activity, leading to improvements in cognitive tasks under experimental conditions and may differentiate it from other compounds targeting similar pathways.

M1/M4 Muscarinic Agonist

Sabcomeline is a functional muscarinic M1/M4 agonist that enhances cholinergic neuronal activity at the muscarinic M1/M4 receptors predominantly . This functional selectivity results in a level of safety and tolerability advantageous for use . For therapeutic administration, it is preferably used in the form of a pharmaceutically acceptable salt, typically the hydrochloride salt . Alternative salts of Sabcomeline with pharmaceutically acceptable acids may also be utilized in therapeutic administration, for example salts derived from Sabcomeline free base and acids including, but not limited to, hydrobromic acid, phosphoric acid, acetic acid, fumaric acid, maleic acid, salicylic acid, citric acid, lactic acid, oxalic acid and p-toluene sulphonic acid .

Cognitive Improvement

This compound is a potent and functionally selective muscarinic M1 receptor partial agonist that improves cognition . Studies showed that Sabcomeline significantly reversed the T-maze choice accuracy deficit induced by a 20-s delay at 0.03 and 0.1 mg/kg . The results show that Sabcomeline reverses delay-induced deficits in T-maze choice accuracy in a rewarded alternation task at doses approximately 10 times lower than those required to induce conditioned taste aversion .

Neurotransmitter Release

作用機序

サブコメリン塩酸塩は、ムスカリン M1 受容体に選択的に結合して活性化することにより効果を発揮します。この活性化はコリン作動性神経伝達の強化をもたらし、学習や記憶などの認知機能に不可欠です。 この化合物の部分アゴニスト活性は、過剰な刺激を引き起こすことなく受容体活性を調節できることを保証するため、副作用のリスクを軽減します .

類似化合物:

アセチルコリン: 認知テストでは効果が限られている、非選択的なムスカリン受容体アゴニスト。

RS86: 同様の効果を示しますが、M1 受容体に対する選択性が低い、別のムスカリン受容体アゴニスト。

オキソトレモルとピロカルピン: より広範な受容体活性を示す、非選択的なムスカリンアゴニスト.

サブコメリン塩酸塩の独自性: サブコメリン塩酸塩は、M1 受容体に対する高い選択性と部分アゴニスト活性によって際立っています。 この選択性により、非選択的なアゴニストと比較して、コリン作動性副作用のリスクが低く、認知機能を標的にした調節が可能になります .

類似化合物との比較

Arecoline: A non-selective muscarinic receptor agonist with limited efficacy in cognitive tests.

RS86: Another muscarinic receptor agonist with similar effects but less selectivity for M1 receptors.

Oxotremorine and Pilocarpine: Non-selective muscarinic agonists with broader receptor activity.

Uniqueness of Sabcomeline Hydrochloride: this compound stands out due to its high selectivity for M1 receptors and its partial agonist activity. This selectivity allows for targeted modulation of cognitive functions with a lower risk of cholinergic side effects compared to non-selective agonists .

生物活性

Sabcomeline hydrochloride (SB-202026) is a muscarinic receptor partial agonist primarily targeting the M1 subtype. It has garnered interest for its potential therapeutic applications in cognitive disorders, particularly Alzheimer's disease and schizophrenia. This article explores the biological activity of sabcomeline, including its pharmacological properties, effects on neurogenesis, cognitive enhancement, and relevant case studies.

Pharmacological Profile

Sabcomeline exhibits a unique pharmacological profile characterized by its selective action on muscarinic receptors. It is recognized as a functionally selective M1 receptor partial agonist , which means it activates the receptor but with less efficacy compared to full agonists.

Binding Affinity and Efficacy

In various studies, sabcomeline has demonstrated significant binding affinity across different muscarinic receptor subtypes (M1-M5). Notably, it is reported to be the most potent agonist among tested compounds, although it shows lower efficacy than others like xanomeline and milameline . The following table summarizes the comparative efficacy of sabcomeline with other muscarinic agonists:

| Compound | Potency (hM1) | Efficacy |

|---|---|---|

| Sabcomeline | High | Low |

| Xanomeline | Moderate | Full |

| Milameline | Moderate | Full |

Neurogenesis Modulation

Sabcomeline has been implicated in enhancing neurogenesis through modulation of muscarinic receptors. Research indicates that it can stimulate the formation of new neurons, which is critical for maintaining cognitive function, particularly in aging populations . The modulation of acetylcholine levels via AChE inhibition alongside sabcomeline administration has shown promise in increasing neurogenic activity in animal models.

Cognitive Enhancement Studies

Several studies have investigated the cognitive-enhancing effects of sabcomeline:

- T-Maze Choice Task : Sabcomeline significantly improved performance in a T-maze choice task at doses much lower than those required to induce conditioned taste aversion. This suggests its potential for enhancing memory and decision-making processes .

- Visual Object Discrimination : In non-cognitively impaired marmosets, administration of sabcomeline led to statistically significant improvements in visual object discrimination tasks, indicating its potential utility in cognitive enhancement without adverse side effects .

- Dopamine Interaction : Sabcomeline influences dopamine efflux in the medial prefrontal cortex, which may contribute to its cognitive-enhancing effects. The drug's ability to modulate dopamine levels suggests a complex interaction between cholinergic and dopaminergic systems that could be beneficial in treating cognitive deficits associated with schizophrenia .

Case Studies and Clinical Trials

Sabcomeline has been evaluated in clinical trials for its efficacy in treating Alzheimer's disease and schizophrenia:

- Alzheimer's Disease : Phase 3 trials have shown that patients receiving sabcomeline exhibited significant symptomatic improvements compared to placebo groups. Its ability to enhance cognitive function while minimizing side effects positions it as a promising candidate for Alzheimer’s treatment .

- Schizophrenia : In Phase 2 trials, sabcomeline demonstrated potential benefits in improving cognitive deficits associated with schizophrenia, further supporting its role as a therapeutic agent .

特性

CAS番号 |

159912-58-0 |

|---|---|

分子式 |

C10H16ClN3O |

分子量 |

229.71 g/mol |

IUPAC名 |

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride |

InChI |

InChI=1S/C10H15N3O.ClH/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13;/h8-9H,2-5,7H2,1H3;1H/b12-10+;/t9-;/m0./s1 |

InChIキー |

INJWRVWKJFJRFO-SCRZZQONSA-N |

SMILES |

CON=C(C#N)C1CN2CCC1CC2.Cl |

異性体SMILES |

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2.Cl |

正規SMILES |

CON=C(C#N)C1CN2CCC1CC2.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sabcomeline hydrochloride; BCI-224; BRL-55473; CEB-2424; SB-202026A; BCI224; BRL55473; CEB2424; SB202026A. Memric. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。